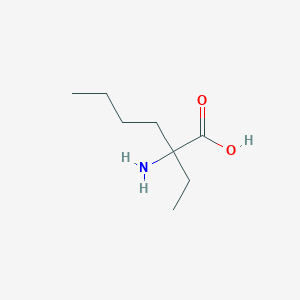

2-Amino-2-ethylhexanoic acid

Descripción general

Descripción

2-Amino-2-ethylhexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a branched-chain amino acid that is structurally related to valine and leucine. This compound is known for its applications in various fields, including pharmaceuticals, biochemistry, and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylhexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-ethylhexanal, which is obtained through the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation and hydrogenation.

Amination: The 2-ethylhexanal is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Oxidation: The resulting intermediate is oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or air in the presence of catalysts like N-hydroxyphthalimide.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of 2-amino-2-ethylhexanoic acid typically involves:

- Starting Material : 2-Ethylhexanal, derived from the hydroformylation of propylene.

- Amination : The introduction of an amino group via reaction with ammonia.

- Oxidation : The intermediate product is oxidized to form the final compound.

Chemistry

- Building Block : Utilized in the synthesis of complex organic molecules.

- Ligand in Coordination Chemistry : Acts as a ligand due to its dual functionality (amino and carboxyl groups).

Biology

- Precursor for Peptides and Proteins : Essential in studies of amino acid metabolism and protein synthesis.

- Interaction with Enzymes : Exhibits interactions with various enzymes which can affect metabolic pathways.

Medicine

- Pharmaceutical Intermediate : Investigated for its potential in drug development, particularly in creating therapeutic agents.

- Potential Therapeutic Applications : Research is ongoing regarding its role in treating metabolic disorders.

Industry

- Production of Metal Salts and Esters : Used in various industrial processes for the production of derivatives that serve multiple applications.

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound as an intermediate in synthesizing new pharmaceutical compounds. Researchers found that derivatives of this compound exhibit promising activity against certain metabolic disorders, suggesting its potential therapeutic benefits.

Case Study 2: Industrial Applications

In an industrial context, this compound has been utilized to produce esters that serve as plasticizers in polymer manufacturing. The efficiency of its synthesis has been improved through novel catalytic processes, enhancing yield and reducing costs.

Mecanismo De Acción

The mechanism of action of 2-amino-2-ethylhexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in amino acid metabolism, influencing their activity and function.

Comparación Con Compuestos Similares

- 2-Methylhexanoic acid

- 3-Methylhexanoic acid

- 2-Ethylhexanoic acid

- Valnoctamide

- 2-Methylheptane

Comparison: 2-Amino-2-ethylhexanoic acid is unique due to its branched-chain structure and the presence of both amino and carboxyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to its analogs, it offers distinct reactivity and properties that are valuable in synthetic and industrial chemistry .

Actividad Biológica

2-Amino-2-ethylhexanoic acid, also known as (S)-2-amino-2-ethylhexanoic acid, is an amino acid derivative with potential applications in various biological and medicinal fields. This compound has been studied for its role in metabolic pathways and as a precursor for biologically active compounds. Its unique structure, characterized by a branched carbon chain and a chiral center, contributes to its distinct biological properties.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 159.23 g/mol

- Structure : Contains an amino group (-NH) and a carboxyl group (-COOH), contributing to its reactivity and biological interactions.

Metabolic Pathways

Research indicates that this compound participates in metabolic pathways involving amino acid metabolism. It acts as a precursor for various biologically active compounds, influencing metabolic processes in both plant and animal systems .

Toxicological Evaluations

Toxicological studies have revealed several important findings regarding the safety and biological effects of this compound:

- Acute Toxicity : In animal studies, acute exposure to high doses resulted in significant maternal toxicity, including increased liver weight and mortality at doses of 1000 mg/kg/day in rats .

- Developmental Toxicity : The no observed adverse effect levels (NOAELs) for maternal and developmental toxicities were determined to be 250 mg/kg/day and 100 mg/kg/day, respectively, in rats. In rabbits, the NOAEL for maternal toxicity was found to be 25 mg/kg/day .

| Study Type | Species | Dose Range (mg/kg/day) | NOAEL (mg/kg/day) | Observations |

|---|---|---|---|---|

| Acute Toxicity | Rats | 1000 | - | High mortality |

| Developmental Toxicity | Rats | 100 - 1000 | Maternal: 250 | Increased liver weight |

| Developmental: 100 | Reduced skeletal ossification | |||

| Developmental Toxicity | Rabbits | 25 - 1000 | Maternal: 25 | No adverse fetal effects |

Genotoxicity Studies

Genotoxicity assessments indicate that while some in vitro tests show potential DNA damage, consistent evidence across studies is lacking. Specifically:

- In Vitro Tests : Positive results were observed for sister chromatid exchanges in Chinese hamster ovary cells, suggesting some genotoxic potential under certain conditions .

- In Vivo Tests : No significant genotoxic effects were noted in vivo, with studies indicating no induction of micronuclei in bone marrow cells of mice following oral administration .

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors.

- Ionic Interactions : The carboxyl group can participate in ionic interactions, modulating enzyme activity.

- Metabolic Integration : The compound is metabolized via pathways similar to fatty acids, eventually being converted to acetyl-CoA through β-oxidation .

Case Studies

Several case studies have explored the implications of using this compound in various applications:

- Drug Development : Investigations into its therapeutic potential have highlighted its role as a precursor for drug synthesis aimed at treating metabolic disorders.

- Industrial Applications : Its utility in the production of specialty chemicals and polymers has been documented, showcasing its versatility beyond biological applications .

Propiedades

IUPAC Name |

2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-78-3 | |

| Record name | NSC44106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the study of (S)-Butylethylglycine's conformational behavior important?

A1: (S)-Butylethylglycine is an α-ethylated α,α-disubstituted amino acid. These types of amino acids are known to influence the conformational preferences of peptides. Understanding how (S)-Butylethylglycine impacts peptide structure, specifically its tendency to form 3₁₀-helices as observed in the research [], is crucial for designing peptides with specific shapes and biological activities.

Q2: What experimental techniques were used to study the conformation of peptides containing (S)-Butylethylglycine?

A2: The researchers employed a combination of techniques to elucidate the conformational preferences of the synthesized peptides. X-ray crystallography revealed the solid-state structures []. In solution, infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, and ¹H-NMR spectroscopy provided complementary data on the peptide conformations []. These spectroscopic methods are sensitive to different aspects of molecular structure and offer a comprehensive view of conformational behavior.

Q3: Did the researchers utilize any computational methods to further understand the conformational behavior?

A3: Yes, the researchers employed molecular mechanics calculations to support their experimental findings []. These calculations help visualize and predict stable conformations, providing valuable insights into the factors governing the observed structural preferences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.